

Application Notes and Protocols for Fluprostenol ELISA Kit

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Compound of Interest

Compound Name: *Fluprostenol*

Cat. No.: *B1673476*

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These application notes provide a detailed protocol for the quantitative determination of **Fluprostenol** levels in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Fluprostenol is a synthetic analogue of prostaglandin F_{2α} (PGF_{2α}). It is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which mediates various physiological responses.[1] Due to its biological activities, **Fluprostenol** is utilized in both veterinary and clinical applications, including the synchronization of estrus in livestock and as an ocular hypotensive agent for treating glaucoma.[3] Accurate quantification of **Fluprostenol** levels is crucial for pharmacokinetic studies, drug monitoring, and research into its physiological effects. This competitive ELISA kit provides a sensitive and specific method for this purpose.

Assay Principle

This assay is a competitive immunoassay. It is based on the competition between **Fluprostenol** in the sample and a fixed amount of **Fluprostenol** conjugated to an enzyme (tracer) for a limited number of binding sites on a specific antibody.[4] The antibody is pre-

coated onto a microplate.[5] When the sample and tracer are added to the wells, they compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of **Fluprostenol** in the sample.[2] A standard curve is generated using known concentrations of **Fluprostenol**, and the concentration in the unknown samples is determined by interpolating from this curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical **Fluprostenol** ELISA kit. Note that specific values may vary between different kit manufacturers, and users should always refer to the manual provided with their specific kit.

Table 1: Assay Performance Characteristics

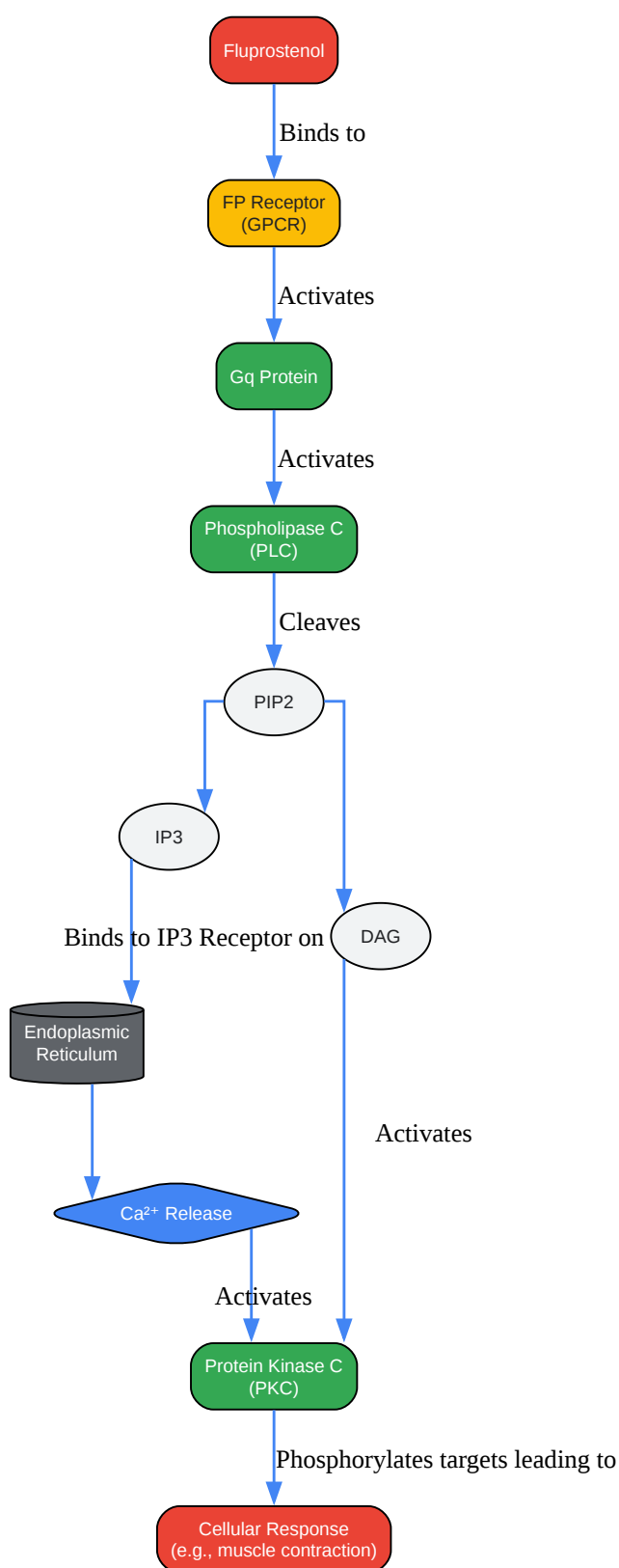
Parameter	Value	Reference
Assay Range	7.8 - 1,000 pg/mL	[3][4]
Sensitivity (80% B/B0)	~16 pg/mL	[3][4]
Incubation Time	18 hours	[3]
Development Time	90-120 minutes	[3]
Readout	Colorimetric at 405-420 nm	[3]

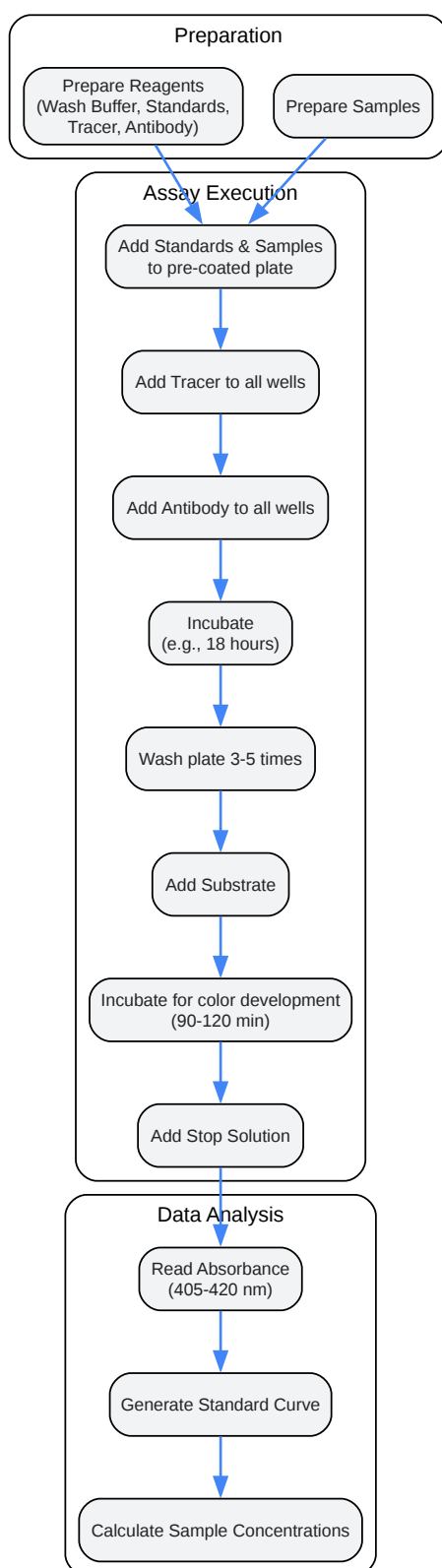
Table 2: Cross-Reactivity Profile

Compound	Cross-Reactivity (%)	Reference
(+)-Fluprostenol	100%	[5]
2,3-dinor Fluprostenol	100%	[5]
Fluprostenol lactone diol	100%	[5]
9-keto Fluprostenol	83.0%	[5]
15(S) Fluprostenol isopropyl ester	27.0%	[5]
11-keto Fluprostenol	15.2%	[5]
(+)-Fluprostenol isopropyl ester	10.0%	[5]
9-keto Fluprostenol isopropyl ester	8.50%	[5]
15-keto Fluprostenol free acid	0.90%	[5]
15-keto Fluprostenol isopropyl ester	0.02%	[5]
Latanoprost	<0.01%	[5]
Latanoprost free acid	<0.01%	[5]
15-epi Latanoprost	<0.01%	[5]
5,6-trans Latanoprost	<0.01%	[5]

Signaling Pathway

Fluprostenol exerts its effects by binding to and activating the Prostaglandin F Receptor (FP Receptor). This initiates a Gq-protein coupled signaling cascade.





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